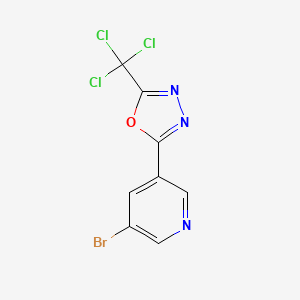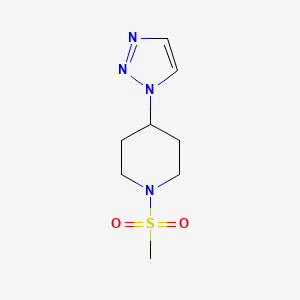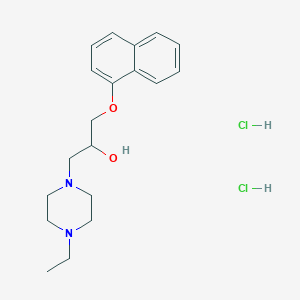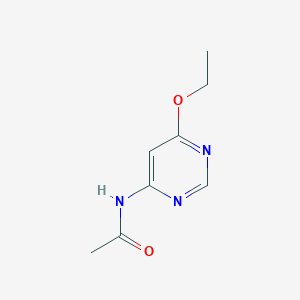
2-(5-Bromopyridin-3-yl)-5-(trichloromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-3-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H3BrCl3N3O and its molecular weight is 343.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds containing 1,3,4-oxadiazole rings demonstrated potential as antimicrobial agents against various bacterial species and even against Leishmania major, suggesting their utility in drug development for combating infectious diseases (Ustabaş et al., 2020). Other studies have synthesized novel oxadiazoles showing significant inhibition against specific bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Gaonkar et al., 2006).
Antimalarial Properties
Research into the antimalarial applications of oxadiazole derivatives has led to the discovery of compounds with activity against Plasmodium berghei in mice, providing a basis for the development of new antimalarial agents. This research underscores the therapeutic potential of oxadiazole compounds in the treatment of malaria, with some derivatives demonstrating comparable activity to existing treatments (Hutt et al., 1970).
Synthesis Methodologies
Advancements in the synthesis of oxadiazole derivatives have been significant, with methods such as ultrasound-promoted synthesis offering improved yields and shorter reaction times for the preparation of 1,2,4-oxadiazoles. These methodologies facilitate the efficient production of oxadiazole compounds, potentially accelerating their application in pharmaceuticals and other fields (Bretanha et al., 2011).
Applications in OLEDs
The utility of oxadiazole derivatives extends beyond biomedical applications, as demonstrated by their use in the development of organic light-emitting diodes (OLEDs). Heteroleptic iridium(III) complexes incorporating oxadiazole ligands have shown promising results in OLEDs, with high photoluminescence quantum efficiency yields and low efficiency roll-off, indicating their potential for high-performance OLED applications (Jin et al., 2014).
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-(trichloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl3N3O/c9-5-1-4(2-13-3-5)6-14-15-7(16-6)8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFPMIHEUCFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(O2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)
![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)
![1-Chloro-2-[(2-chlorophenoxy)methoxymethoxy]benzene](/img/structure/B2734636.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2734637.png)
![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)



![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)
![2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2734646.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxybenzamide](/img/structure/B2734649.png)



